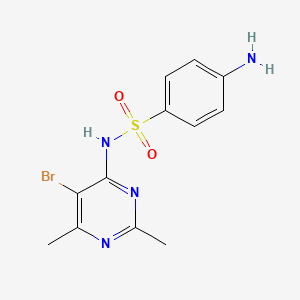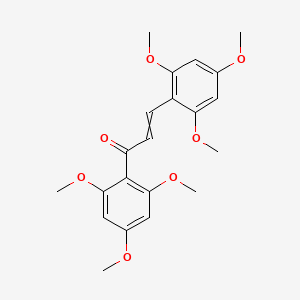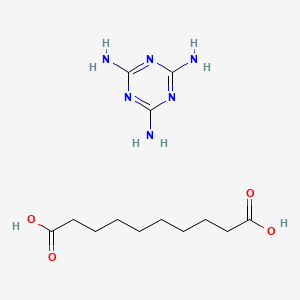
N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt is a sulfonamide derivative. Sulfonamides are a class of compounds known for their broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt typically involves the reaction of 5-bromo-2,6-dimethyl-4-pyrimidinylamine with sulfanilamide in the presence of a suitable base, such as sodium hydroxide . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency . The process includes steps such as mixing, heating, and crystallization, followed by purification using techniques like column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted pyrimidines
Wissenschaftliche Forschungsanwendungen
N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt involves the inhibition of bacterial enzyme dihydropteroate synthetase . This enzyme is essential for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is necessary for their growth and replication . This leads to the inhibition of bacterial growth and the eventual death of the bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other sulfonamide derivatives such as sulfamethazine and sulfadiazine . These compounds also exhibit antibacterial properties and are used in the treatment of various bacterial infections.
Uniqueness
What sets N(sup 1)-(5-Bromo-2,6-dimethyl-4-pyrimidinyl)sulfanilamide sodium salt apart is the presence of the bromine atom and the pyrimidine ring, which enhance its chemical stability and biological activity . These structural features make it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
4015-19-4 |
|---|---|
Molekularformel |
C12H13BrN4O2S |
Molekulargewicht |
357.23 g/mol |
IUPAC-Name |
4-amino-N-(5-bromo-2,6-dimethylpyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H13BrN4O2S/c1-7-11(13)12(16-8(2)15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
UEQDYAVJNNDRMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane](/img/structure/B14163226.png)


![{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile](/img/structure/B14163248.png)



![5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14163281.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B14163283.png)
![2,3-Bis[(1H-imidazol-1-yl)methyl]quinoxaline](/img/structure/B14163293.png)


![(4E)-N-(2H-1,3-Benzodioxol-5-yl)-8-methoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine](/img/structure/B14163306.png)
